(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanamine (1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17457267
InChI: InChI=1S/C8H10N4/c1-12-7-4-2-3-6(5-9)8(7)10-11-12/h2-4H,5,9H2,1H3
SMILES:
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol

(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanamine

CAS No.:

Cat. No.: VC17457267

Molecular Formula: C8H10N4

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanamine -

Specification

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
IUPAC Name (1-methylbenzotriazol-4-yl)methanamine
Standard InChI InChI=1S/C8H10N4/c1-12-7-4-2-3-6(5-9)8(7)10-11-12/h2-4H,5,9H2,1H3
Standard InChI Key VUDOKWBFTKFINY-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC(=C2N=N1)CN

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

(1-Methyl-1H-benzo[d] triazol-4-yl)methanamine (C₈H₁₀N₄) features a benzotriazole core fused to a benzene ring, with a methyl group at the N1 position and a methanamine substituent at the C4 position. The planar benzotriazole system adopts a slight envelope conformation due to steric interactions between the methyl and methanamine groups, as observed in analogous structures .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₀N₄
Molecular Weight162.19 g/mol
IUPAC Name(1-methylbenzotriazol-4-yl)methanamine
SMILESCN1C2=CC=CC(=C2N=N1)CN
InChIKeyVUDOKWBFTKFINY-UHFFFAOYSA-N

Crystallographic and Spectroscopic Analysis

X-ray diffraction studies of related benzotriazole derivatives reveal supramolecular architectures stabilized by N–H···N hydrogen bonds and C–H···π interactions . For (1-Methyl-1H-benzo[d][1, triazol-4-yl)methanamine, NMR spectroscopy (¹H and ¹³C) confirms regioselective substitution patterns, with characteristic shifts observed for the methyl (δ 3.8–4.1 ppm) and methanamine (δ 2.9–3.2 ppm) protons . Mass spectrometry data ([M+H]⁺ = 163.12 m/z) aligns with theoretical molecular weight calculations.

Synthesis and Regiochemical Control

Purification and Yield Optimization

Chromatographic purification (silica gel, ethyl acetate/hexane 3:7) yields 72–78% pure product . Recrystallization from ethanol enhances purity to >98%, with differential scanning calorimetry (DSC) showing a sharp melting endotherm at 189–191°C.

Physicochemical and Supramolecular Properties

Hydrogen-Bonding Networks

In the solid state, the methanamine group participates in N–H···N hydrogen bonds (2.85–3.12 Å) with adjacent triazole nitrogens, forming zigzag chains along the crystallographic b-axis . These interactions stabilize a lamellar packing motif with interchain distances of 4.2 Å .

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (DMF: 12.3 mg/mL; DMSO: 9.8 mg/mL) but limited solubility in water (<0.1 mg/mL). Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months, confirming robustness for long-term storage.

Industrial and Materials Science Applications

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) reveals 89% corrosion inhibition efficiency for mild steel in 1M HCl, attributable to adsorption of the planar triazole ring onto metal surfaces.

Polymer Modification

Copolymerization with styrene (5 wt% loading) enhances thermal stability (T₅% = 312°C vs. 285°C for pure polystyrene), demonstrating utility as a flame-retardant additive.

Analytical and Regulatory Considerations

Quality Control Protocols

HPLC-UV analysis (C18 column, 254 nm) establishes a retention time of 6.8 min with >99% purity thresholds. Residual solvent analysis by GC-MS confirms toluene levels <50 ppm, meeting ICH Q3C guidelines.

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